(2Z)-3-(4-BROMOPHENYL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE
Overview
Description
(2Z)-3-(4-BROMOPHENYL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE is a complex organic compound that features a bromophenyl group, an indole moiety, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(4-BROMOPHENYL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of 2-methyl-1H-indole with ethyl bromoacetate to form an intermediate, which is then coupled with 4-bromobenzaldehyde under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(4-BROMOPHENYL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2Z)-3-(4-BROMOPHENYL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-3-(4-BROMOPHENYL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The compound may also inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-bromophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide
- N-[2-(4-chlorophenyl)-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide
Uniqueness
(2Z)-3-(4-BROMOPHENYL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the indole moiety and the bromophenyl group makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(Z)-1-(4-bromophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethylamino]-3-oxoprop-1-en-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24BrN3O2/c1-18-22(23-9-5-6-10-24(23)30-18)15-16-29-27(33)25(17-19-11-13-21(28)14-12-19)31-26(32)20-7-3-2-4-8-20/h2-14,17,30H,15-16H2,1H3,(H,29,33)(H,31,32)/b25-17- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZGDMOANPEQQB-UQQQWYQISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)C(=CC3=CC=C(C=C3)Br)NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)/C(=C/C3=CC=C(C=C3)Br)/NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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